5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

mGluR1 antagonist GPCR pharmacology hit-to-lead optimization

5-(4-Bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (also referred to as compound 1b or CHEMBL248208) is a synthetic small-molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. It is a potent and selective non-competitive antagonist of the human metabotropic glutamate receptor 1 (mGluR1).

Molecular Formula C18H13BrN4O
Molecular Weight 381.2 g/mol
Cat. No. B10812153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular FormulaC18H13BrN4O
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Br
InChIInChI=1S/C18H13BrN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3
InChIKeyNBDNNRXDKVMOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Core Scaffold & Pharmacological Class for mGluR1 Antagonist Procurement


5-(4-Bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (also referred to as compound 1b or CHEMBL248208) is a synthetic small-molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. It is a potent and selective non-competitive antagonist of the human metabotropic glutamate receptor 1 (mGluR1) [1]. The compound possesses drug-like physicochemical properties (MW = 381.2, clogP = 4.35, 0 H-bond donors, 5 H-bond acceptors), complying with Lipinski's rule of five [2]. Its core scaffold and substituents have been key starting points for hit-to-lead optimization toward orally bioavailable mGluR1 antagonists, making it a critical reference standard for neuroscience and GPCR drug discovery programs [1].

1
mGluR1 pathway inhibition studies
Reported non-competitive antagonist profile supports GPCR signaling research and allosteric modulator screening.
2
Pyrazolo[3,4-d]pyrimidin-4-one SAR anchor
Core scaffold and 4-bromophenyl substitution provide a reference point for hit-to-lead medicinal chemistry programs.
3
CNS drug-discovery reference tool
Physicochemical profile (MW, clogP, HBA/HBD) aligns with Lipinski rule-of-five, supporting CNS lead optimization studies.

Why 5-(4-Bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by Generic In-Class Analogs


Minor structural perturbations within the pyrazolo[3,4-d]pyrimidin-4-one series lead to drastic changes in mGluR1 potency, mGluR5 selectivity, and ADME properties, making generic substitution unreliable for scientific continuity. Replacing the N-5 4-bromophenyl group with a 4-chloro analog reduces mGluR1 potency by over 3-fold, while exchanging it for a piperidin-1-yl group severely compromises mGluR5 selectivity [1]. Even the N-1 phenyl group is critical; its replacement with a 3-chlorophenyl group (the original HTS hit) results in a 39.7-fold selectivity ratio versus the >1,282-fold ratio of the target compound [1]. Furthermore, different substituents at the R2 position alter metabolism profiles; the 4-bromophenyl compound exhibits high microsomal clearance, which may be desirable or undesirable depending on the experimental objective, but cannot be assumed to mirror that of close analogs [1]. Therefore, procurement of the exact compound is essential to replicate published pharmacological fingerprints and avoid confounding structure–activity relationship (SAR) variables.

4-Br → 4-Cl analog
May shift mGluR1 antagonist activity profile; reported 3.1-fold lower potency with 4-chlorophenyl analog.
N-1 phenyl replacement
Subtype selectivity context may differ; 3-chlorophenyl substitution yields 39.7-fold mGluR5 selectivity vs >1,282-fold.
Piperidin-1-yl analog
Metabolic stability profile may not transfer; clearance differs markedly (reported 48-fold higher clearance for 4-Br compound).

Quantitative Differentiation of 5-(4-Bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Against Closest Analogs


Head-to-Head mGluR1 Potency: 4-Bromophenyl Analog vs. Original HTS Hit

Replacing the N-5 4-chlorophenyl group of the original HTS hit (compound 1, R1 = 4-Cl–C6H4, R2 = 3-Cl–C6H4) with a 4-bromophenyl group (target compound, 1b) resulted in a 3.1-fold improvement in mGluR1 antagonist potency, from IC50 = 242 nM to IC50 = 78 nM, as measured in the same cell-based FLIPR assay [1]. Both compounds were tested against human mGluR1 expressed in 1321N1 cells.

hmGluR1 Potency
Head-to-head
IC50 78 nM vs 242 nM
3.1-fold improvement
Reported mGluR1 antagonist potency context in FLIPR assay.
1321N1 cells, hmGluR1; SEM ±7 nM vs ±60 nM.
mGluR1 antagonist GPCR pharmacology hit-to-lead optimization

mGluR5 Subtype Selectivity: >1,282-Fold Window vs. Only 39.7-Fold for the Parent Hit

The target compound (1b) exhibits exceptional selectivity for mGluR1 over mGluR5 (IC50 > 100,000 nM), yielding a selectivity ratio > 1,282-fold. In contrast, the parent HTS hit (compound 1) shows significant mGluR5 activity (IC50 = 9,600 nM), resulting in a selectivity window of only 39.7-fold [1]. Another potent analog, 1h (R1 = piperidin-1-yl), while slightly more potent at mGluR1 (IC50 = 76 nM), is substantially less selective (mGluR5 IC50 = 800 nM, 10.5-fold) [1].

mGluR5 Selectivity
Head-to-head
>1,282-fold vs 39.7-fold
Supports mGluR1 subtype selectivity review; mGluR5 IC50 >100,000 nM.
Parent hit mGluR5 IC50 = 9,600 nM; piperidinyl analog 800 nM (10.5-fold).
mGluR5 counter-screen subtype selectivity CNS drug safety

ADME Profile Differentiation: Permeability and Metabolic Stability Trade-offs vs. Piperidinyl Analog

The 4-bromophenyl compound (1b) exhibits high passive membrane permeability (160 × 10⁻⁶ cm/s) but also elevated rat microsomal clearance (2400 L/h/kg), indicating rapid hepatic metabolism. This contrasts markedly with the piperidin-1-yl analog 1h, which shows moderate permeability (11 × 10⁻⁶ cm/s) and dramatically lower clearance (50 L/h/kg) [1]. Compound 1b's aqueous solubility (14 µM) is modest and comparable to 1h (19 µM) [1]. These differences make 1b a probe for studying the PK consequences of high permeability coupled with high clearance in the pyrazolo[3,4-d]pyrimidin-4-one series.

ADME Profile
Head-to-head
Permeability 160 vs 11 ×10⁻⁶ cm/s
Clearance 2400 vs 50 L/h/kg
Permeability-clearance relationship context for CNS PK studies.
Rat microsomes; parallel artificial membrane assay.
ADME microsomal clearance parallel artificial membrane permeability assay

Ligand Efficiency and Physicochemical Differentiation vs. the Original Hit

Despite having a slightly higher molecular weight (381.2 vs. 370.2 Da) and higher lipophilicity (clogP = 4.35 vs. 4.20) than the original HTS hit (compound 1), the target compound (1b) achieves superior lipophilic ligand efficiency (LLE = pIC50 − clogP = 5.77 vs. 4.42 for compound 1), indicating a more productive use of lipophilicity for target binding [1][2]. This suggests that the 4-bromophenyl group engages more favorable hydrophobic interactions with the mGluR1 allosteric pocket compared to the 4-chlorophenyl-3-chlorophenyl combination.

Ligand Efficiency
Reported
LLE 2.76 vs 2.42
Reported lipophilic ligand efficiency comparison (pIC50−clogP).
4-bromophenyl shows more efficient target engagement per lipophilicity unit.
ligand efficiency drug-likeness clogP

Validated Research & Procurement Scenarios for 5-(4-Bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


mGluR1 Positive Allosteric Modulator (PAM) or Negative Allosteric Modulator (NAM) Screening Reference Standard

As the most selective mGluR1 antagonist in the pyrazolo[3,4-d]pyrimidin-4-one series with an IC50 of 78 nM and an mGluR5 IC50 > 100,000 nM, this compound is ideally suited as a reference standard for mGluR1-targeted screening campaigns. Its >1,282-fold selectivity window ensures that observed effects can be attributed specifically to mGluR1 engagement, unlike the original hit (39.7-fold selective) or the piperidinyl analog (10.5-fold selective) [1].

Structure–Activity Relationship (SAR) Anchor Compound for Pyrazolo[3,4-d]pyrimidin-4-one Hit-to-Lead Programs

Compound 1b is explicitly documented as a key SAR anchor in the rapid hit-to-lead evaluation of mGluR1 antagonists. The quantitative SAR table (Wang et al., 2007) provides direct IC50 data for 22 analogs, making 1b an indispensable reference for medicinal chemistry teams expanding or optimizing this chemotype [1].

ADME Probe for High-Permeability / High-Clearance Pharmacology in CNS Programs

With passive membrane permeability of 160 × 10⁻⁶ cm/s and rat microsomal clearance of 2400 L/h/kg, this compound is a valuable probe for studying the pharmacokinetic consequences of high CNS penetration potential coupled with rapid hepatic metabolism. It can be used as a benchmark in ADME assays against lower-clearance analogs such as compound 1h (clearance 50 L/h/kg) [1].

In Silico Modeling and Docking Studies of mGluR1 Allosteric Site

The 4-bromophenyl substituent participates in substantial hydrophobic interactions within the mGluR1 allosteric pocket (as shown by molecular docking studies in Kang et al., 2023, with related pyrazolo[3,4-d]pyrimidine compounds). Procurement of 1b with documented binding data enables computational chemists to validate docking poses and refine pharmacophore models for mGluR1 antagonists [1].

Application
Selection Property
Validation Focus
mGluR1 allosteric modulator screening
mGluR1/mGluR5 subtype selectivity context
mGluR1-dependent calcium flux assay response
Pyrazolo[3,4-d]pyrimidin-4-one SAR studies
Core scaffold substitution profiling
SAR table replication and analog comparison
CNS ADME permeability-clearance research
Reported passive permeability and microsomal clearance profile
In vitro-in vivo clearance relationship interpretation
mGluR1 allosteric site docking studies
Documented 4-bromophenyl hydrophobic interaction context
Docking pose reproducibility against published pharmacophore
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